

Application Note: Chiral Separation of Cetirizine Using Capillary Electrophoresis

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Compound of Interest

Compound Name:	Cetirizine
Cat. No.:	B602603

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Abstract

This application note details robust and efficient methods for the chiral separation of **cetirizine** enantiomers using capillary electrophoresis (CE). **Cetirizine**, a second-generation H1-antagonist, exists as a racemic mixture of **levocetirizine** and **dextrocetirizine**, with the pharmacological activity primarily attributed to the R-enantiomer, **levocetirizine**.^[1] The described protocols are essential for quality control in pharmaceutical formulations, enabling the quantification of **levocetirizine** and the detection of its enantiomeric impurity.^{[2][3]} The primary technique highlighted is cyclodextrin-mediated capillary electrophoresis, which has proven to be a rapid, specific, and cost-effective approach for this chiral separation.^[4]

Introduction

Capillary electrophoresis has emerged as a powerful alternative to high-performance liquid chromatography (HPLC) for chiral separations due to its high efficiency, low sample and reagent consumption, and operational simplicity. The enantioselective analysis of **cetirizine** is critical as the two enantiomers can exhibit different pharmacological and toxicological profiles. ^[1] This document provides detailed protocols employing various cyclodextrins as chiral selectors to achieve baseline separation of **cetirizine** enantiomers. The methods are applicable to both bulk drug substances and finished pharmaceutical products.

Experimental Conditions

Successful chiral separation of **cetirizine** by capillary electrophoresis is dependent on several key experimental parameters. These include the type and concentration of the chiral selector, the composition and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. Various studies have optimized these conditions to achieve efficient and reproducible separations.

Chiral Selectors

Cyclodextrins (CDs) are the most commonly used chiral selectors for the enantioseparation of **cetirizine** in CE.^[5] Highly substituted sulfated β -cyclodextrins have demonstrated excellent enantioselectivity.^{[5][6]} Other effective chiral selectors include heptakis(2,3-diacetyl-6-sulfato)- β -CD and sulfobutyl ether- β -CD.^{[2][4]} The choice of cyclodextrin and its concentration in the BGE are critical for optimizing resolution.

Background Electrolyte

The composition and pH of the BGE influence the charge of both the analyte and the chiral selector, as well as the electroosmotic flow (EOF). For **cetirizine**, which is a zwitterionic compound, the pH of the BGE plays a crucial role in the separation mechanism.^[5] Both acidic and basic buffer systems have been successfully employed.

Quantitative Data Summary

The following tables summarize the quantitative data from various optimized methods for the chiral separation of **cetirizine** using capillary electrophoresis.

Table 1: Method Parameters and Performance Data

Parameter	Method 1	Method 2	Method 3
Chiral Selector	Sulfated- β -CD	Heptakis(2,3-diacetyl-6-sulfato)- β -CD	Sulfobutyl ether- β -CD
BGE	5 mM Borate buffer	75 mM Triethanolamine-phosphate buffer	25 mM Disodium hydrogenophosphate – 25 mM Sodium dihydrogenophosphate (1:1)
pH	8.7	2.5	Not Specified
Applied Voltage	10 kV	20 kV	+20 kV
Temperature	Not Specified	25°C	20°C
Detection	Not Specified	214 nm	230 nm
Linearity Range	1.0 - 50.0 μ g/mL (for levocetirizine)	Not Specified	Not Specified
Detection Limit (LOD)	0.5 μ g/mL (for levocetirizine)	Not Specified	Not Specified
Analysis Time	< 7 min	Not Specified	Not Specified
Internal Standard	Cefazolin	Fexofenadine	Not Specified
Reference	[6]	[2]	[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the chiral separation of **cetirizine** based on established methods.

Protocol 1: Chiral Separation using Sulfated- β -Cyclodextrin

This protocol is adapted from the method described by Chou et al. (2008).[6]

1. Materials and Reagents:

- **Cetirizine** dihydrochloride reference standard
- **Levocetirizine** dihydrochloride reference standard
- Sulfated- β -cyclodextrin (chiral selector)
- Boric acid
- Sodium tetraborate
- Cefazolin (internal standard)
- Deionized water
- Methanol

2. Instrumentation:

- Capillary Electrophoresis system with UV detection
- Uncoated fused-silica capillary (e.g., 50 μ m i.d., 375 μ m o.d., effective length 40 cm, total length 50 cm)

3. Preparation of Solutions:

- Background Electrolyte (BGE): Prepare a 5 mM borate buffer at pH 8.7. Dissolve the appropriate amounts of boric acid and sodium tetraborate in deionized water. Add 1% (w/v) sulfated- β -cyclodextrin to the buffer.
- Standard Solutions: Prepare stock solutions of **cetirizine** and **levocetirizine** in deionized water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions with the BGE to the desired concentrations (e.g., within the range of 1.0 - 50.0 μ g/mL for **levocetirizine**).
- Internal Standard Solution: Prepare a stock solution of cefazolin in deionized water at a concentration of 1 mg/mL.

4. CE Method Parameters:

- Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH for 10 min, followed by deionized water for 10 min, and finally with the BGE for 15 min.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
- Applied Voltage: 10 kV.
- Capillary Temperature: 25°C.
- Detection: UV detection at 230 nm.

5. Analysis Procedure:

- Inject the standard solution or sample solution into the capillary.
- Apply the voltage and record the electropherogram.
- The enantiomers of **cetirizine** should be baseline separated in under 7 minutes.[\[6\]](#)
- Identify the peaks based on the migration times of the individual enantiomer standards.
- Quantify the enantiomers using the peak areas relative to the internal standard.

Protocol 2: Chiral Separation using Heptakis(2,3-diacetyl-6-sulfato)- β -CD

This protocol is based on the method described by Van Eeckhaut & Michotte (2006).[\[2\]](#)

1. Materials and Reagents:

- **Cetirizine** dihydrochloride reference standard
- **Levocetirizine** dihydrochloride reference standard
- Heptakis(2,3-diacetyl-6-sulfato)- β -cyclodextrin (chiral selector)

- Triethanolamine
- Phosphoric acid
- Acetonitrile (ACN)
- Fexofenadine (internal standard)
- Deionized water

2. Instrumentation:

- Capillary Electrophoresis system with UV detection and liquid cooling
- Uncoated fused-silica capillary

3. Preparation of Solutions:

- Background Electrolyte (BGE): Prepare a 75 mM triethanolamine-phosphate buffer at pH 2.5. Dissolve the appropriate amount of triethanolamine in deionized water, adjust the pH to 2.5 with phosphoric acid. Add 0.4 mg/mL of heptakis(2,3-diacetyl-6-sulfato)- β -CD and 10% acetonitrile to the buffer.
- Standard Solutions: Prepare stock solutions of **cetirizine** and **levocetirizine** in deionized water. Prepare working standards by appropriate dilution.
- Internal Standard Solution: Prepare a stock solution of fexofenadine.

4. CE Method Parameters:

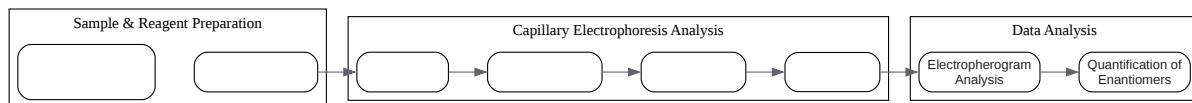
- Capillary Conditioning: Condition the capillary with 0.1 M NaOH, water, and BGE.
- Injection: Hydrodynamic injection for 1 s.[\[2\]](#)
- Applied Voltage: 20 kV.[\[2\]](#)
- Capillary Temperature: 25°C (with liquid cooling).[\[2\]](#)
- Detection: Online UV detection at 214 nm.[\[2\]](#)

5. Analysis Procedure:

- Inject the sample.
- Apply the voltage and acquire the data.
- Identify and quantify the enantiomers based on the migration of standards and the internal standard.

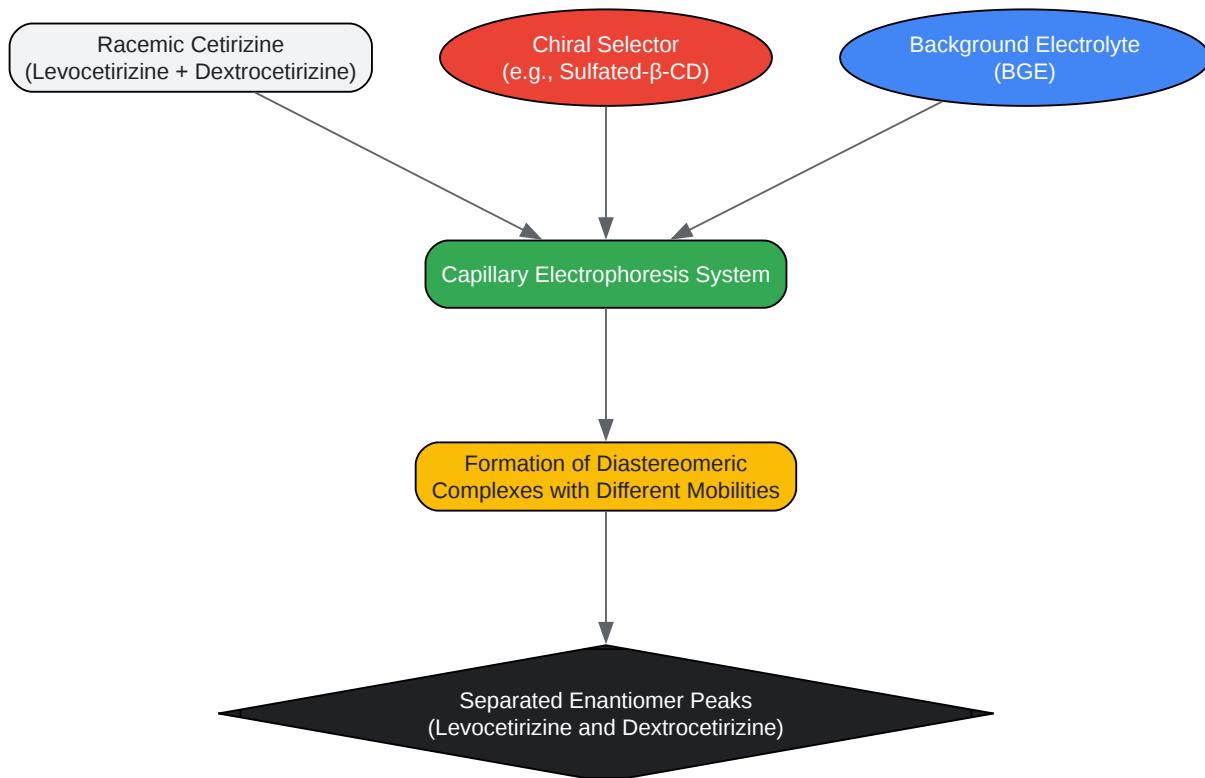
Visualizations

The following diagrams illustrate the workflow for the chiral separation of **cetirizine** using capillary electrophoresis.



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Caption: Experimental workflow for CE chiral separation.

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Caption: Principle of chiral separation by CE.

Conclusion

Capillary electrophoresis offers a highly effective and efficient platform for the chiral separation of **cetirizine**. The use of cyclodextrins, particularly sulfated derivatives, as chiral selectors in the background electrolyte enables the baseline resolution of its enantiomers. The detailed protocols and methods summarized in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable analytical procedures for the quality control and enantiomeric purity assessment of **cetirizine** in pharmaceutical products.

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